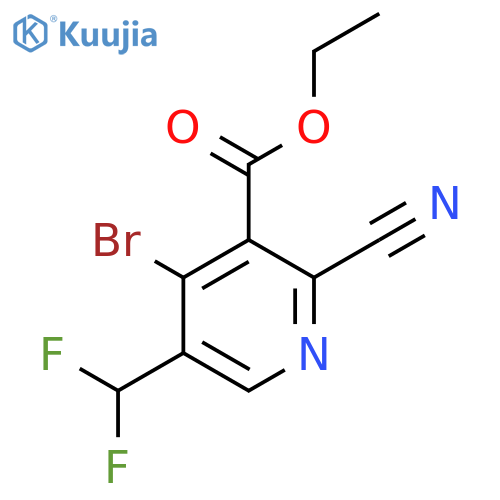Cas no 1806055-46-8 (Ethyl 4-bromo-2-cyano-5-(difluoromethyl)pyridine-3-carboxylate)
エチル4-ブロモ-2-シアノ-5-(ジフルオロメチル)ピリジン-3-カルボキシレートは、高純度の有機中間体であり、医薬品や農薬の合成において重要な役割を果たします。この化合物は、ピリジン骨格にブロモ基、シアノ基、ジフルオロメチル基、およびエステル基が効率的に導入された構造を有し、多様な誘導体合成の出発原料として優れた反応性を示します。特に、ジフルオロメチル基の存在により、生体活性化合物の開発において代謝安定性や脂溶性の調整が可能となります。高い化学的安定性と再現性のある合成経路が特徴で、研究開発分野での利用価値が高いです。

1806055-46-8 structure
商品名:Ethyl 4-bromo-2-cyano-5-(difluoromethyl)pyridine-3-carboxylate
CAS番号:1806055-46-8
MF:C10H7BrF2N2O2
メガワット:305.075588464737
CID:4860077
Ethyl 4-bromo-2-cyano-5-(difluoromethyl)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-bromo-2-cyano-5-(difluoromethyl)pyridine-3-carboxylate
-
- インチ: 1S/C10H7BrF2N2O2/c1-2-17-10(16)7-6(3-14)15-4-5(8(7)11)9(12)13/h4,9H,2H2,1H3
- InChIKey: PWVAWABWNQZJML-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(F)F)=CN=C(C#N)C=1C(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 332
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 63
Ethyl 4-bromo-2-cyano-5-(difluoromethyl)pyridine-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029061327-1g |
Ethyl 4-bromo-2-cyano-5-(difluoromethyl)pyridine-3-carboxylate |
1806055-46-8 | 97% | 1g |
$1,564.50 | 2022-04-01 |
Ethyl 4-bromo-2-cyano-5-(difluoromethyl)pyridine-3-carboxylate 関連文献
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
1806055-46-8 (Ethyl 4-bromo-2-cyano-5-(difluoromethyl)pyridine-3-carboxylate) 関連製品
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 557-08-4(10-Undecenoic acid zinc salt)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
